molecular formula C20H24N4O B2808466 N-cyclopropyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2415501-28-7

N-cyclopropyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2808466
CAS No.: 2415501-28-7
M. Wt: 336.439
InChI Key: VWWGVIIDYCMILE-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that features a cyclopropyl group, a pyrimidinyl group, a piperidinyl group, and a methanone group attached to a 3-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagent.

    Pyrimidinyl Group Introduction: The pyrimidinyl group can be synthesized via a condensation reaction between a suitable aldehyde and guanidine.

    Piperidinyl Group Formation: The piperidinyl group is often introduced through a reductive amination reaction involving a ketone and ammonia or an amine.

    Methanone Group Attachment: The methanone group can be introduced through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidinyl groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the methanone group, converting it to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrimidinyl groups may play a role in binding to the active site of the target, while the piperidinyl and methanone groups may modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar in structure due to the presence of an aromatic ring and a functional group.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar due to the presence of a piperidinyl group and an aromatic ring.

Uniqueness

The uniqueness of N-cyclopropyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-15-3-2-4-16(13-15)20(25)23-11-8-18(9-12-23)24(17-5-6-17)19-7-10-21-14-22-19/h2-4,7,10,13-14,17-18H,5-6,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWGVIIDYCMILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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